2,5-Dimethylfuran-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylfuran-3-sulfonic acid is an organic compound with the molecular formula C6H8O4S. It is a derivative of furan, a heterocyclic organic compound, and features both methyl and sulfonic acid functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylfuran-3-sulfonic acid typically involves the sulfonation of 2,5-dimethylfuran. One common method is the reaction of 2,5-dimethylfuran with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylfuran-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted furan compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylfuran-3-sulfonic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylfuran-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the furan ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A related compound without the sulfonic acid group, used as a biofuel and chemical intermediate.
Furan-2-sulfonic acid: A similar compound with a sulfonic acid group at a different position on the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in the production of biodegradable polymers.
Uniqueness
2,5-Dimethylfuran-3-sulfonic acid is unique due to the presence of both methyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
91458-09-2 |
---|---|
Molekularformel |
C6H8O4S |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
2,5-dimethylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H8O4S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
QZVGARLXKUKHPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.